4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole
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Overview
Description
4-Cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group.
Substitution: Substitution reactions at the triazole ring or the cyclopropyl group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a palladium catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized triazoles, reduced trifluoromethyl derivatives, and substituted cyclopropyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazole
4-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
Uniqueness: 4-Cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole stands out due to its cyclopropyl group, which imparts unique chemical properties compared to similar compounds. This structural feature can influence its reactivity and biological activity, making it distinct in its applications.
Properties
IUPAC Name |
4-cyclopropyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)11-3-1-2-9(6-11)7-19-8-12(17-18-19)10-4-5-10/h1-3,6,8,10H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMWXPJNXNMVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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